molecular formula C10H9FN2 B8490410 1-(6-Fluoro-pyridin-2-yl)-cyclobutanecarbonitrile

1-(6-Fluoro-pyridin-2-yl)-cyclobutanecarbonitrile

Cat. No.: B8490410
M. Wt: 176.19 g/mol
InChI Key: MCHGXLXKBRYWIV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(6-Fluoro-pyridin-2-yl)-cyclobutanecarbonitrile is a chemical compound that features a cyclobutane ring attached to a pyridine ring substituted with a fluorine atom at the 6th position and a cyano group

Preparation Methods

The synthesis of 1-(6-Fluoro-pyridin-2-yl)-cyclobutanecarbonitrile typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the pyridine ring: Starting with 2-bromo-6-fluoropyridine, the compound is subjected to a reaction with n-butyllithium and triisopropyl borate in a mixture of tetrahydrofuran and toluene at -78°C.

    Cyclobutane ring formation: The intermediate is then reacted with a suitable cyclobutane precursor under controlled conditions to form the desired cyclobutanecarbonitrile structure.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring higher yields and purity.

Chemical Reactions Analysis

1-(6-Fluoro-pyridin-2-yl)-cyclobutanecarbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the reduction of the cyano group to an amine.

    Substitution: The fluorine atom on the pyridine ring can be substituted with other nucleophiles under appropriate conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(6-Fluoro-pyridin-2-yl)-cyclobutanecarbonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(6-Fluoro-pyridin-2-yl)-cyclobutanecarbonitrile involves its interaction with specific molecular targets. The fluorine atom on the pyridine ring enhances its binding affinity to certain enzymes and receptors, influencing various biochemical pathways. The cyano group also plays a role in its reactivity and interaction with biological molecules .

Comparison with Similar Compounds

1-(6-Fluoro-pyridin-2-yl)-cyclobutanecarbonitrile can be compared with other similar compounds such as:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C10H9FN2

Molecular Weight

176.19 g/mol

IUPAC Name

1-(6-fluoropyridin-2-yl)cyclobutane-1-carbonitrile

InChI

InChI=1S/C10H9FN2/c11-9-4-1-3-8(13-9)10(7-12)5-2-6-10/h1,3-4H,2,5-6H2

InChI Key

MCHGXLXKBRYWIV-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1)(C#N)C2=NC(=CC=C2)F

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Following the same procedure as described for 2-(3-fluoropyridin-2-yl)acetonitrile (Example 18), 2,6-difluoropyridine (5.0 g, 43 mmol, 1.0 equiv), cyclobutylcarbonitrile (3.5 g, 43 mmol, 1.0 equiv) and NaHMDS (2.0 M in THF, 24 mL, 47 mmol, 1.1 equiv) in toluene (100 mL) gave the desired product (4.9 g, 64%) as a colorless oil following purification over silica gel using 25% EtOAc/hexanes as eluent.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step Two
[Compound]
Name
cyclobutylcarbonitrile
Quantity
3.5 g
Type
reactant
Reaction Step Three
Quantity
24 mL
Type
reactant
Reaction Step Four
Quantity
100 mL
Type
solvent
Reaction Step Five
Yield
64%

Synthesis routes and methods II

Procedure details

Following the same procedure as above for 2-(3-fluoropyridin-2-yl)acetonitrile with 2,6-difluoropyridine (5.0 g, 43 mmol, 1.0 equiv), cyclobutylcarbonitrile (3.5 g, 43 mmol, 1.0 equiv) and NaHMDS (2.0 M in THF, 24 mL, 47 mmol, 1.1 equiv) in toluene (100 mL) gave the desired product (4.9 g, 64%) as a colorless oil following purification over silica gel using 25% EtOAc/hexanes as eluent.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step Two
[Compound]
Name
cyclobutylcarbonitrile
Quantity
3.5 g
Type
reactant
Reaction Step Three
Quantity
24 mL
Type
reactant
Reaction Step Four
Quantity
100 mL
Type
solvent
Reaction Step Five
Yield
64%

Synthesis routes and methods III

Procedure details

To a 0° C. solution of 2,6-difluoropyridine (5.0 g, 43 mmol), cyclobutanecarbonitrile (3.5 g, 43 mmol), and toluene (100 mL) was added sodium hexamethyldisilazide (NaHMDS, 2.0 M in THF, 24 mL, 47 mmol). The resulting mixture was warmed to rt and stirred for 2 h. The mixture was then diluted with EtOAc (200 mL) and water (100 mL). The aqueous layer was extracted with EtOAc and the combined organic phases were washed with brine, dried over Na2SO4, concentrated, and purified using silica gel chromatography to provide the desired product (4.9 g) as a colorless oil.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
3.5 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One
Quantity
24 mL
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step Two
Name
Quantity
100 mL
Type
solvent
Reaction Step Two

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